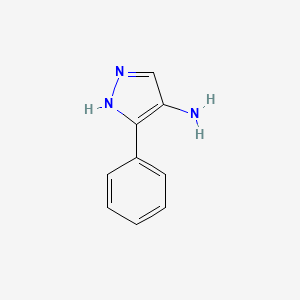
5-Phenyl-1H-pyrazol-4-amin
Übersicht
Beschreibung
5-Phenyl-1H-pyrazol-4-amine is a derivative of aminopyrazole . Aminopyrazoles are bioactive agents and find a wide range of applications in the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of 5-Phenyl-1H-pyrazol-4-amine involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Chemical Reactions Analysis
5-Phenyl-1H-pyrazol-4-amine, being an aminopyrazole derivative, can react with other compounds to form complex structures . For example, it can react with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield complex compounds .Physical And Chemical Properties Analysis
5-Phenyl-1H-pyrazol-4-amine is a derivative of aminopyrazole, which can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The specific physical and chemical properties of 5-Phenyl-1H-pyrazol-4-amine were not found in the search results.Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Pyrazole haben eine breite Palette an Anwendungen in der medizinischen Chemie . Sie werden als Gerüste bei der Synthese von bioaktiven Chemikalien verwendet . Aminopyrazole, zu denen auch 5-Phenyl-1H-pyrazol-4-amin gehört, sind vorteilhafte Gerüste, die nützliche Liganden für Rezeptoren oder Enzyme liefern können .
Arzneimittelforschung
Im Bereich der Arzneimittelforschung sind Pyrazole sehr beliebt. Sie werden häufig bei der Synthese von Verbindungen mit therapeutischem Potenzial verwendet . Zum Beispiel ist Pirtobrutinib, eine Antikrebs-/Anti-Entzündungs-Verbindung, ein aktuelles Beispiel für ein zugelassenes Medikament, das einen Pyrazolkern enthält .
Agrochemie
Pyrazole finden auch Anwendung in der Agrochemie . Sie werden bei der Synthese verschiedener Agrochemikalien verwendet, da sie in der Lage sind, Verbindungen mit einem breiten Spektrum an biologischen Aktivitäten zu bilden .
Koordinationschemie
In der Koordinationschemie werden Pyrazole aufgrund ihrer Fähigkeit eingesetzt, als Liganden zu fungieren und mit verschiedenen Metallen Komplexe zu bilden .
Organometallische Chemie
Pyrazole werden auch in der organometallischen Chemie verwendet . Sie können organometallische Verbindungen bilden, die Anwendungen in verschiedenen Bereichen, einschließlich der Katalyse, haben .
Antileishmaniale Aktivität
Einige Pyrazolderivate haben eine potente in-vitro-Antipromastigotenaktivität gezeigt . Zum Beispiel führte ein synthetisiertes Pyrazolderivat zum Absterben von 4 T1-Zellen, indem es die Wundheilung und Koloniebildung verhinderte, die G0/G1-Phase des Zellzyklus verzögerte, die p27-Spiegel aktivierte und höchstwahrscheinlich Apoptose über die DNA induzierte .
Antimalaria-Bewertung
Pyrazolderivate werden auch auf ihre antimalaria-Aktivität untersucht . Molekularsimulationsstudien wurden durchgeführt, um die potente in-vitro-Antipromastigotenaktivität dieser Verbindungen zu rechtfertigen .
Industrielle Anwendungen
Neben ihren Anwendungen in der wissenschaftlichen Forschung haben Pyrazole auch industrielle Anwendungen. Sie werden in der supramolekularen und Polymerchemie, in der Lebensmittelindustrie, als kosmetische Farbstoffe und als UV-Stabilisatoren eingesetzt .
Safety and Hazards
Zukünftige Richtungen
The future directions for the research and development of 5-Phenyl-1H-pyrazol-4-amine could involve exploring its potential applications in various fields, such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Further studies could also focus on synthesizing structurally diverse pyrazole derivatives and finding new and improved applications .
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds, which include 5-phenyl-1h-pyrazol-4-amine, are known for their diverse pharmacological effects . These compounds have shown potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole-bearing compounds interact with their targets, leading to changes that result in their pharmacological effects . For instance, some pyrazole derivatives have shown superior antipromastigote activity, which was more active than standard drugs .
Biochemical Pathways
It’s known that pyrazole-bearing compounds can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It’s known that pyrazole-bearing compounds can have various effects at the molecular and cellular level, contributing to their pharmacological activities .
Biochemische Analyse
Biochemical Properties
5-Phenyl-1H-pyrazol-4-amine plays a crucial role in several biochemical reactions. It has been found to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it exhibits inhibitory activity against certain enzymes such as p38MAPK and COX, which are involved in inflammatory responses . The compound’s interaction with these enzymes is primarily through binding to their active sites, thereby inhibiting their catalytic activity. Additionally, 5-Phenyl-1H-pyrazol-4-amine has been shown to interact with various receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 5-Phenyl-1H-pyrazol-4-amine on different cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Phenyl-1H-pyrazol-4-amine can alter the expression of genes involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines . Furthermore, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .
Molecular Mechanism
At the molecular level, 5-Phenyl-1H-pyrazol-4-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. This binding can lead to conformational changes in the enzyme structure, rendering it inactive . Additionally, 5-Phenyl-1H-pyrazol-4-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes . These interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.
Temporal Effects in Laboratory Settings
The stability and effects of 5-Phenyl-1H-pyrazol-4-amine over time have been studied extensively in laboratory settings. The compound is generally stable under standard storage conditions, but its activity can degrade over time when exposed to light and air . Long-term studies have shown that 5-Phenyl-1H-pyrazol-4-amine can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in gene expression and cellular metabolism . These findings underscore the importance of proper storage and handling to maintain the compound’s efficacy.
Dosage Effects in Animal Models
The effects of 5-Phenyl-1H-pyrazol-4-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as anti-inflammatory and analgesic activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical reactions. Therefore, careful dosage optimization is crucial to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
5-Phenyl-1H-pyrazol-4-amine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then undergo further biochemical reactions, including conjugation and excretion. The compound’s interaction with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 5-Phenyl-1H-pyrazol-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
The subcellular localization of 5-Phenyl-1H-pyrazol-4-amine is critical for its activity and function. The compound has been found to localize in specific cellular compartments, including the cytoplasm and nucleus . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to its site of action. For instance, phosphorylation of 5-Phenyl-1H-pyrazol-4-amine can enhance its nuclear localization, thereby influencing its interaction with nuclear proteins and transcription factors . Understanding these localization mechanisms is essential for elucidating the compound’s mode of action.
Eigenschaften
IUPAC Name |
5-phenyl-1H-pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYPTGYHGCWJGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91857-86-2 | |
| Record name | Pyrazole, 4-amino-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091857862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-phenyl-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B1355454.png)
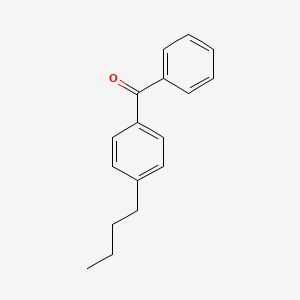

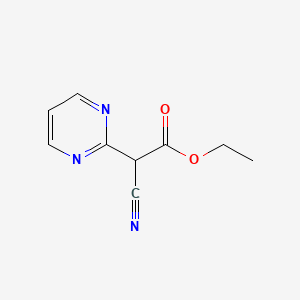
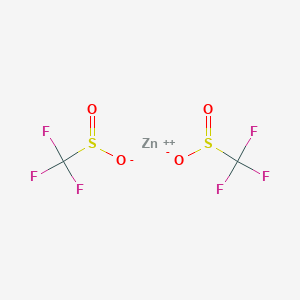
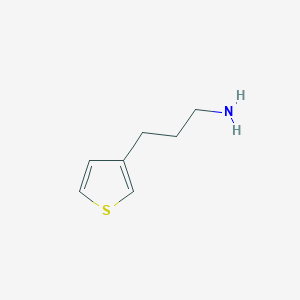


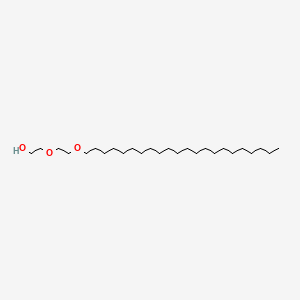


![3-Chloro-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1355479.png)

![1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone](/img/structure/B1355484.png)